molecular formula C7H6BrN3 B11889846 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Katalognummer: B11889846
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: QTIFXRIZYJYIMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS 1956310-28-3) is a high-value brominated heterocyclic scaffold of significant interest in modern medicinal chemistry and fragment-based drug discovery (FBDD) . With the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol , this compound serves as a versatile synthetic intermediate. The bromine substituent at the C7 position and the methyl group at the N2 nitrogen provide multiple vectors for selective functionalization, enabling researchers to efficiently build molecular complexity for structure-activity relationship studies . This compound is a key precursor in the synthesis of diverse pyrazolopyridine libraries, which are investigated for various biomedical applications . Pyrazolo[4,3-c]pyridine derivatives are considered privileged structures in drug discovery due to their resemblance to purine bases, allowing them to interact with a wide range of biological targets . The core structure can be selectively elaborated at the C3, C5, and C7 positions using cross-coupling reactions, metalation techniques, and Buchwald-Hartwig amination, making it an exceptionally versatile building block for hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C7H6BrN3

Molekulargewicht

212.05 g/mol

IUPAC-Name

7-bromo-2-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-5-2-9-3-6(8)7(5)10-11/h2-4H,1H3

InChI-Schlüssel

QTIFXRIZYJYIMS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=NC=C(C2=N1)Br

Herkunft des Produkts

United States

Foundational & Exploratory

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that can interact with multiple, distinct biological targets, offering a fertile ground for drug discovery. The pyrazolo[4,3-c]pyridine nucleus is a prime example of such a scaffold, demonstrating remarkable versatility and significant potential across a spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of pyrazolo[4,3-c]pyridine derivatives, offering field-proven insights for professionals in drug development.

The Architectural Advantage of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine system is a fused bicyclic heterocycle, integrating the structural features of both pyrazole and pyridine rings. This unique arrangement confers a distinct three-dimensional geometry and electronic distribution, making it an effective mimic of endogenous purine structures. This bioisosteric relationship allows it to interact with a wide array of biological targets, particularly protein kinases, which play a central role in cellular signaling and are frequently dysregulated in disease. The scaffold's nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the binding pockets of target proteins. Furthermore, the core is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties, a crucial aspect of the drug design and optimization process.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[4,3-c]pyridine scaffold can be approached through several synthetic routes, primarily categorized into two strategies: annelation of a pyrazole ring onto a pre-existing pyridine or, conversely, formation of the pyridine ring from a pyrazole precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

One common approach involves the condensation of a suitably substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This method offers a straightforward route to a variety of substituted pyrazolo[4,3-c]pyridines.

Another powerful strategy employs a Sonogashira cross-coupling reaction. This involves the coupling of a halogenated pyrazole carbaldehyde with a terminal alkyne, followed by a cyclization step to form the pyridine ring. This approach is particularly useful for introducing diversity at the 6-position of the scaffold.[1]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines[1]

This protocol details a one-pot multicomponent procedure for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, leveraging microwave assistance to accelerate the reaction.

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • tert-Butylamine

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (TEA)

  • Toluene (dry)

  • Microwave synthesis vial

Procedure:

  • To a 10 mL microwave synthesis vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add dry toluene (5 mL) and triethylamine (2.0 mmol) to the vial.

  • Finally, add tert-butylamine (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

Causality: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the Sonogashira coupling. Microwave irradiation significantly reduces the reaction time compared to conventional heating by efficiently transferring energy to the polar reactants. The subsequent cyclization with tert-butylamine to form the pyridine ring proceeds in the same pot, enhancing the overall efficiency of the synthesis.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. The following sections highlight some of the most significant applications.

Inhibition of the PEX14-PEX5 Protein-Protein Interaction: A Novel Approach to Combatting Trypanosomal Infections

Trypanosomal parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease, possess unique organelles called glycosomes. The proper functioning of these glycosomes is essential for the parasite's survival. The import of proteins into the glycosome is mediated by the interaction between two proteins, PEX14 and PEX5. Disrupting this protein-protein interaction (PPI) presents a promising strategy for developing new anti-trypanosomal drugs.

Researchers have identified pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14-PEX5 PPI.[2] These compounds effectively block the import of glycosomal enzymes, leading to a metabolic catastrophe and death of the parasite.[3]

Mechanism of Action: The pyrazolo[4,3-c]pyridine core acts as a scaffold to present two hydrophobic moieties that mimic the key interacting residues of PEX5 (a tryptophan and a phenylalanine/tyrosine). These moieties bind to corresponding hydrophobic pockets on the surface of PEX14, effectively preventing the natural binding of PEX5 and disrupting the protein import machinery.[2]

G PEX5 PEX5 Receptor (with cargo protein) PEX14 PEX14 Docking Protein (on Glycosome Membrane) PEX5->PEX14 Normal Interaction (enables protein import) Disruption Disruption of Protein Import Glycosome Glycosome Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Binding to PEX14 (blocks PEX5 binding)

Structure-Activity Relationship (SAR):

R1R2PEX14-PEX5 Inhibition (IC₅₀, µM)
PhenylIndole10.5
4-MethoxyphenylIndole5.2
4-ChlorophenylNaphthalene2.1
4-FluorophenylNaphthalene1.8

Table 1: SAR highlights for pyrazolo[4,3-c]pyridine-based PEX14-PEX5 inhibitors. Data synthesized from published reports.

The SAR studies reveal that electron-donating groups on the phenyl ring at R1 and a larger aromatic system like naphthalene at R2 generally lead to improved inhibitory activity. This is likely due to enhanced hydrophobic interactions within the binding pockets of PEX14.

Targeting the ERK/MAPK Pathway in Cancer

The Extracellular Signal-Regulated Kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is frequently hyperactivated in a wide range of cancers, promoting cell proliferation, survival, and differentiation.[4] Consequently, ERK has emerged as a critical target for cancer therapy.

A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas has been identified as potent and selective inhibitors of ERK.[5] These compounds have demonstrated significant antitumor activity in preclinical models.[5]

Mechanism of Action: These pyrazolo[4,3-c]pyridine derivatives act as ATP-competitive inhibitors of ERK1 and ERK2. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of the oncogenic signal. The urea moiety forms crucial hydrogen bonds with the hinge region of the kinase, while the pyrazolo[4,3-c]pyridine core occupies the adenine-binding pocket.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor Pyrazolo[4,3-c]pyridine ERK Inhibitor Inhibitor->ERK Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Structure-Activity Relationship (SAR):

R-group on UreaERK1 IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
Phenyl50120
4-Fluorophenyl2565
1-Phenylethyl1030
(R)-1-(4-chlorophenyl)ethyl28

Table 2: SAR summary for 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK inhibitors. Data synthesized from published reports.

The SAR for this series highlights the importance of the substituent on the urea nitrogen for both potency and cellular activity. The introduction of a chiral center, as in the (R)-1-(4-chlorophenyl)ethyl derivative, led to a significant increase in potency, suggesting a specific stereochemical requirement for optimal binding in the active site of ERK.

Checkpoint Kinase 1 (Chk1) Inhibition for Cancer Therapy

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase involved in the DNA damage response pathway. When DNA damage occurs, Chk1 is activated and halts the cell cycle to allow for DNA repair. Many conventional cancer therapies, such as chemotherapy and radiation, work by inducing DNA damage. However, cancer cells can often evade the effects of these treatments by activating Chk1. Therefore, inhibiting Chk1 can sensitize cancer cells to the effects of DNA-damaging agents, representing a promising therapeutic strategy.

Derivatives of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one have been identified as potential Chk1 inhibitors.[6]

Mechanism of Action: These compounds act as ATP-competitive inhibitors of Chk1. By binding to the ATP pocket of the kinase, they prevent the phosphorylation of its downstream targets, such as Cdc25 phosphatases. This abrogation of the DNA damage checkpoint leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and cancer cell death.

G DNADamage DNA Damage (e.g., from chemotherapy) ATR_ATM ATR/ATM Kinases DNADamage->ATR_ATM Chk1 Chk1 Kinase ATR_ATM->Chk1 Activation Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest Enforces Inhibitor Pyrazolo[4,3-c]quinoline Chk1 Inhibitor Inhibitor->Chk1 Inhibition MitoticCatastrophe Mitotic Catastrophe & Cell Death Inhibitor->MitoticCatastrophe Leads to CDK_Cyclin CDK/Cyclin Complex Cdc25->CDK_Cyclin Activation CDK_Cyclin->CellCycleArrest Progression through cell cycle is halted

Other Notable Applications

The versatility of the pyrazolo[4,3-c]pyridine scaffold extends beyond the examples detailed above. It has also been investigated for its potential as:

  • Carbonic Anhydrase Inhibitors: Certain pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibitory activity against various isoforms of carbonic anhydrase, an enzyme involved in numerous physiological processes.[7]

  • Topoisomerase Inhibitors: Some pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, making them potential anticancer agents.

  • Antimicrobial and Antiviral Agents: The scaffold has been explored for its activity against various pathogens.[8]

Future Perspectives and Conclusion

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for new medicines. The successful development of inhibitors for challenging targets like protein-protein interfaces and key signaling kinases underscores the power of this molecular framework.

Future research will likely focus on further exploring the chemical space around the pyrazolo[4,3-c]pyridine core to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The application of novel synthetic methodologies, including flow chemistry and photocatalysis, may open up new avenues for the efficient and diverse functionalization of this scaffold. As our understanding of the molecular basis of disease continues to grow, the pyrazolo[4,3-c]pyridine scaffold is poised to play an increasingly important role in the development of targeted therapies for a wide range of human ailments.

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The Bioactivity Profile of 2-Methyl-2H-pyrazolo[4,3-c]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold is a "privileged" heterocyclic structure in modern medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This guide provides an in-depth analysis of the known bioactivity profiles of its analogs, with a primary focus on their well-documented anticancer properties. We delve into the molecular mechanisms, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for evaluating these compounds. Furthermore, we explore the emerging potential of this scaffold in kinase inhibition and other therapeutic domains, offering a comprehensive resource for researchers, chemists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Pyrazolo[4,3-c]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a scaffold that has become a cornerstone in the development of kinase inhibitors and other targeted therapies.[1][2] There are nine possible isomers of pyrazolopyridine, with the 2H-pyrazolo[4,3-c]pyridine core (specifically the 2-methyl substituted series) showing remarkable antiproliferative activity.[2][3] These compounds function by inducing cell cycle arrest and apoptosis, making them attractive candidates for oncology research.[4] This guide will synthesize the current understanding of these analogs, focusing on the causality behind their biological effects and the experimental systems used to validate them.

General Synthetic Strategy

The construction of the 2H-pyrazolo[4,3-c]pyridine core is efficiently achieved through a multi-step sequence that often leverages modern cross-coupling chemistry. A prevalent and effective strategy involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[5][6]

This approach offers modularity, allowing for the introduction of diverse substituents at key positions (R¹, R², R³) to explore structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_reaction Core Reactions cluster_end Final Scaffold Pyraz_Tf Substituted 1H-Pyrazol-3-yl Triflate Sonogashira Sonogashira Coupling (Pd/Cu catalyst) Pyraz_Tf->Sonogashira Alkyne Terminal Alkyne (R³-C≡CH) Alkyne->Sonogashira Intermediate 3-Alkynyl-1H-pyrazole Intermediate Sonogashira->Intermediate Forms C-C bond Cyclization Ammonia-mediated Cyclization Final_Product 2,4,6-Trisubstituted 2H-pyrazolo[4,3-c]pyridine Cyclization->Final_Product Intermediate->Cyclization Forms pyridine ring

Figure 1: General synthetic workflow for 2H-pyrazolo[4,3-c]pyridines.

Expert Insight: The choice of a Sonogashira coupling is strategic; it is robust, tolerates a wide range of functional groups, and allows for the direct installation of the alkyne moiety that is crucial for the subsequent pyridine ring formation.[5] Microwave-assisted protocols can significantly shorten reaction times for these steps.[3]

Bioactivity Profile I: Antiproliferative and Pro-Apoptotic Activity

The most extensively documented bioactivity of 2-methyl-2H-pyrazolo[4,3-c]pyridine analogs is their potent cytotoxicity against various human cancer cell lines.[3][4]

Quantitative Antiproliferative Data

Studies have demonstrated that substitutions at the 4, 6, and 7-positions of the pyrazolo[4,3-c]pyridine core significantly influence cytotoxic potency. Analogs consistently exhibit low micromolar to nanomolar activity against leukemia (K562, MV4-11) and breast cancer (MCF-7) cell lines.

Compound IDR⁴ SubstituentR⁶ SubstituentR⁷ SubstituentK562 GI₅₀ (µM)MV4-11 GI₅₀ (µM)MCF-7 GI₅₀ (µM)Reference
Cmpd 1 HPhenylH2.0-2.1[4]
Cmpd 2 HPhenyl4-Hydroxyphenyl0.980.441.1[3]
Cmpd 3 MethylPhenyl4-Hydroxyphenyl2.41.12.6[3]
Cmpd 4 H4-FluorophenylH1.9-1.9[4]

Trustworthiness Note: The GI₅₀ (50% Growth Inhibition) values presented are derived from standardized cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as a proxy for their viability.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Active 2H-pyrazolo[4,3-c]pyridine analogs exert their anticancer effects through a dual mechanism: they induce a cell-cycle arrest at the G2/M phase, preventing mitosis, and subsequently trigger programmed cell death (apoptosis).[4][6] This is confirmed by the phosphorylation of histone H3 at serine-10, a key marker of mitosis, and the activation of the caspase cascade.[4]

The apoptotic mechanism is primarily driven through the intrinsic (mitochondrial) pathway . This is evidenced by the activation of the initiator caspase-9 , which subsequently activates the executioner caspases-3 and -7 .[3] These executioner caspases are responsible for cleaving key cellular substrates, including Poly(ADP-ribose) polymerase 1 (PARP-1) , leading to the systematic dismantling of the cell.[3] Furthermore, these compounds modulate the balance of pro- and anti-apoptotic proteins, leading to a decrease in Bcl-2 and an increase in Bax expression, which facilitates the release of mitochondrial cytochrome c, a critical step for caspase-9 activation.[7][8]

G PyrazoloAnalog 2H-Pyrazolo[4,3-c]pyridine Analog Bax Bax (Pro-apoptotic) PyrazoloAnalog->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) PyrazoloAnalog->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Permeabilizes membrane Bcl2->Bax Apoptosome Apoptosome Complex CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp37 Active Caspase-3/7 aCasp9->aCasp37 Activates Casp37 Pro-Caspase-3/7 Casp37->aCasp37 PARP PARP-1 aCasp37->PARP Cleaves Apoptosis Apoptosis aCasp37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2: Intrinsic apoptosis pathway induced by pyrazolopyridine analogs.
Experimental Protocols

This protocol measures cell viability based on the mitochondrial reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][10][11]

  • Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-2H-pyrazolo[4,3-c]pyridine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds for a predetermined time (e.g., 24-48 hours) as described in Protocol 1.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold-change relative to the vehicle control.

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[14][15]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds of interest at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant containing any detached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[15] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, decant the ethanol, and wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] The RNase A is critical to degrade RNA, ensuring that PI only binds to DNA.[14]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer using a 488 nm excitation laser. Collect the fluorescence emission in the red channel (typically ~610-670 nm) on a linear scale. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Bioactivity Profile II: Kinase Inhibition

The pyrazolopyridine scaffold is a well-established "hinge-binding" motif, a key feature of many ATP-competitive kinase inhibitors.[1][16] While specific data for 2-methyl-2H-pyrazolo[4,3-c]pyridine analogs is limited, related pyrazolopyridine isomers have shown potent inhibition of key kinases involved in cell cycle regulation and survival, suggesting a promising avenue for investigation for this specific scaffold.

Potential Target: Checkpoint Kinase 1 (Chk1)

Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[14][17] Upon DNA damage, Chk1 is activated by the ATR kinase and phosphorylates downstream targets like Cdc25 phosphatases, leading to cell cycle arrest to allow time for DNA repair.[18] Inhibiting Chk1 in cancer cells, particularly those with a defective p53 pathway, can abrogate this cell cycle arrest, forcing the cells into a premature and lethal mitosis (synthetic lethality). A series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, which share the core pyrazolo[4,3-c] moiety, showed modest but significant inhibition of Chk1 kinase activity.[19]

G DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR Activates aChk1 Active Chk1 (Phosphorylated) ATR->aChk1 Phosphorylates Chk1 Chk1 Chk1->aChk1 Cdc25 Cdc25 Phosphatases aChk1->Cdc25 Phosphorylates (Inhibits) Arrest G2/M Arrest (DNA Repair) aChk1->Arrest iCdc25 Inactive Cdc25 Cdc25->iCdc25 Cdk1 CDK1/Cyclin B Cdc25->Cdk1 Activates Mitosis Mitosis Cdk1->Mitosis Promotes Inhibitor Pyrazolopyridine Analog (Potential Chk1 Inhibitor) Inhibitor->Chk1 Potential Inhibition

Figure 3: The ATR-Chk1 DNA damage response pathway and potential inhibition.
Potential Target: Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in promoting cell survival and proliferation.[10][11] It phosphorylates numerous downstream targets, including the pro-apoptotic protein BAD (inactivating it) and cell cycle regulators like p21 and p27, thereby preventing apoptosis and promoting cell cycle progression.[11][15] Pyrazolo[3,4-b]pyridine derivatives have been reported as potent Pim-1 inhibitors with IC₅₀ values in the nanomolar range, highlighting the suitability of the general scaffold for targeting this kinase.[20]

Other Potential Bioactivities: An Outlook

While the focus has been on anticancer applications, the broader pyrazole and pyrazolopyridine classes have demonstrated diverse biological activities, suggesting unexplored potential for the 2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold.

  • Anti-inflammatory Activity: Related pyrazolo[4,3-c]cinnoline derivatives have shown promising anti-inflammatory activity, believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2).[21][22] This suggests that the 2-methyl-2H-pyrazolo[4,3-c]pyridine core could be investigated for similar properties.

  • Antiviral Activity: Certain pyrazolopyridine analogs have been identified as potent, broad-spectrum inhibitors of enteroviruses, including EV-D68 and EV-A71, by targeting the viral 2C protein.[23] Although no specific data exists for the 2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold, the general class shows promise for developing novel antiviral agents.[24]

Conclusion and Future Directions

The 2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold is a validated and potent core for the development of antiproliferative agents that function through the induction of G2/M cell cycle arrest and intrinsic apoptosis. The modular synthesis allows for extensive chemical exploration to optimize potency and drug-like properties.

Future research should focus on:

  • Kinase Profiling: Systematically screening 2-methyl-2H-pyrazolo[4,3-c]pyridine libraries against a broad panel of kinases (especially Chk1 and Pim-1) to identify specific targets and quantify inhibitory potency.

  • Exploring Other Therapeutic Areas: Investigating the anti-inflammatory and antiviral potential of this specific scaffold, building on the promising results from related structures.

  • In Vivo Evaluation: Advancing the most potent and selective analogs into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational framework for these future endeavors, consolidating the known bioactivity and providing the necessary experimental tools to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

References

  • Zhang, Y., & Hunter, T. (2014). Roles of Chk1 in cell cycle regulation and cancer therapy. New insights into checkpoint kinase 1 in the DNA damage response signaling network.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Technical Manual TM323.
  • Urh, J., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. European Journal of Medicinal Chemistry, 151, 554-572.
  • Zhou, B. B., & Elledge, S. J. (2000). The DNA damage response: putting checkpoints in perspective.
  • Patil, M., Pabla, N., & Dong, Z. (2013). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cellular and Molecular Life Sciences, 70(21), 4009-4021.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Nawijn, M. C., Alendar, A., & Berns, A. (2011). For better or for worse: the role of Pim-1 in tumorigenesis. Genes & Cancer, 2(6), 635-645.
  • Warburton, M. J., & Tatosyan, A. G. (2019). Pim-1 kinase as cancer drug target: An update. Journal of Cancer, 10(12), 2621-2632.
  • Abcam. (n.d.). MTT assay protocol.
  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for publicly available kinase inhibitors.
  • Creative Bioarray. (n.d.). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
  • Wang, J., et al. (2022). Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. Journal of Medicinal Chemistry, 65(6), 4849-4863.
  • Al-Sanea, M. M., et al. (2022). Pyrazolopyridine-based derivatives as anticancer agents: A review. Molecules, 27(19), 6529.
  • Singh, S., et al. (2016).
  • Cell Signaling Technology. (n.d.). Regulation of Apoptosis.
  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1766-1773.
  • Dennis Bilavendran, J., et al. (2020). Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. Bioorganic Chemistry, 94, 103484.
  • Kočar, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825.
  • Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Drug Discovery Technologies, 18(4), 484-505.
  • Urh, J., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. PubMed. Retrieved from [Link]

  • Sanna, M., et al. (2018). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 23(7), 1733.
  • Tonk, R. K., et al. (2013). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 125-129.
  • Royal Society of Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 915-934.
  • El-Gamal, M. I., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(5), 1046-1054.
  • Ocker, M., & Höpfner, M. (2012). Apoptosis-modulating agents for cancer therapy. Current Drug Targets, 13(8), 1095-1104.

Sources

Methodological & Application

Synthesis protocols for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine from 4-bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust Two-Step Synthesis of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the readily available 4-bromo-2-methylpyridin-3-amine. The first step involves a classical diazotization followed by an intramolecular cyclization to form the core 7-Bromo-2H-pyrazolo[4,3-c]pyridine intermediate. The second step details a regioselective N-methylation to yield the desired N2-methylated final product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and troubleshooting guidance to ensure reliable and reproducible results.

Introduction

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic system frequently incorporated into molecules with a wide range of biological activities.[1] Its structural resemblance to purine allows it to interact with various biological targets, making it a valuable scaffold for the development of novel therapeutics, including kinase inhibitors and anti-cancer agents.[2] The targeted compound, 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine, serves as a versatile intermediate where the bromine atom at the C7 position is primed for further functionalization via cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.

This document outlines a reliable and logical synthetic sequence starting from 4-bromo-2-methylpyridin-3-amine. The chosen strategy involves an initial diazotization-cyclization to build the bicyclic core, followed by a regioselective methylation, which is often a critical challenge in the synthesis of N-heterocyclic compounds.[3]

Overall Synthetic Scheme

Figure 1: Two-step synthesis of the target compound.

Part 1: Synthesis of 7-Bromo-2H-pyrazolo[4,3-c]pyridine

This initial step constructs the core heterocyclic system through an intramolecular cyclization reaction initiated by diazotization.

Mechanistic Rationale

The transformation of a primary aromatic amine into a diazonium salt is a cornerstone of synthetic organic chemistry.[4] In this protocol, 4-bromo-2-methylpyridin-3-amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures. The low temperature (0-5 °C) is critical to ensure the stability of the highly reactive pyridin-3-yldiazonium intermediate.

Once formed, the diazonium group acts as an excellent leaving group (N₂). The adjacent methyl group at the C2 position of the pyridine ring provides the necessary nucleophilic carbon for an intramolecular electrophilic attack, leading to the formation of the five-membered pyrazole ring. This cyclization is an example of annulating a pyrazole ring onto an existing pyridine scaffold.[5]

Mechanism_Step1 cluster_0 Diazotization cluster_1 Intramolecular Cyclization A Starting Amine B Pyridin-3-yldiazonium Salt (Intermediate) A->B NaNO₂ / H₂SO₄ 0-5 °C C Cyclized Intermediate B->C Ring Closure (Electrophilic Attack) D 7-Bromo-2H-pyrazolo[4,3-c]pyridine C->D -H⁺, -N₂ Aromatization

Sources

Microwave-assisted synthesis of pyrazolo[4,3-c]pyridine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of Pyrazolo[4,3-c]pyridine Libraries for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif renowned for its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The efficient synthesis of diverse libraries based on this core is a critical objective in modern drug discovery. This document provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of pyrazolo[4,3-c]pyridine libraries. We detail the significant advantages of microwave irradiation over conventional heating, present a robust, step-by-step multicomponent reaction protocol, and offer insights into reaction mechanisms and optimization. This method aligns with the principles of green chemistry, offering dramatically reduced reaction times, higher yields, and cleaner product profiles, thereby accelerating the hit-to-lead development pipeline.[3][4]

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional synthetic methods often require long reaction times, high temperatures, and significant solvent volumes, leading to thermal decomposition and the formation of impurities.[5] Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations.[6][7]

The primary advantages include:

  • Accelerated Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating (volumetric heating) that can accelerate reaction rates by orders of magnitude compared to conventional methods.[6][7] Reactions that take hours or days can often be completed in minutes.[7]

  • Enhanced Yields and Purity: The rapid heating and precise temperature control minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[4][6] This simplifies purification and improves overall process efficiency.

  • Energy Efficiency & Green Chemistry: By heating only the reaction vessel and its contents, microwave synthesis is significantly more energy-efficient than traditional oil baths or heating mantles.[5][7] This approach often allows for a reduction in solvent volume or even solvent-free conditions, aligning with the principles of green chemistry.[3][4]

  • High Reproducibility and Scalability: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.[6] Protocols developed on a milligram scale can often be scaled up to multigram or kilogram quantities with minimal re-optimization.[6]

The mechanism of microwave heating is fundamentally different from conventional conductive heating. It relies on two primary principles: dipolar polarization and ionic conduction . Polar molecules continuously reorient themselves to align with the oscillating electric field of the microwave, generating heat through molecular friction. Simultaneously, charged ions in the mixture move translationally, colliding with other molecules and generating further heat.[4][5]

Workflow for Library Synthesis

The overall workflow for generating a pyrazolo[4,3-c]pyridine library using this protocol is streamlined for efficiency and high throughput.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Automated Synthesis cluster_processing Phase 3: Purification & Analysis reagents Select Diverse Starting Materials (Aminopyrazoles, Dienamines, etc.) planning Design Reaction Array (Varying R1, R2, R3...) reagents->planning reaction_setup Aliquot Reagents into Microwave Vials planning->reaction_setup mw_synthesis Microwave Irradiation (Optimized Time & Temp) reaction_setup->mw_synthesis workup Post-Reaction Work-up (Filtration/Concentration) mw_synthesis->workup purification Parallel Purification (e.g., Flash Chromatography) workup->purification analysis Characterization (LC-MS, NMR) purification->analysis final_library Pyrazolo[4,3-c]pyridine Library for Screening analysis->final_library Compound Registration

Caption: High-throughput synthesis workflow.

Detailed Application Protocol: Multicomponent Synthesis

This protocol describes a general and highly adaptable one-pot, multicomponent reaction for synthesizing a library of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. This approach is based on the efficient condensation of a versatile dienamine intermediate with various primary amines.[8][9]

Materials and Equipment
  • Reagents:

    • Methyl 4-(2-(dimethylamino)vinyl)-1H-pyrazol-5-yl(oxo)acetate (Dienamine intermediate 2)

    • Library of primary amines (e.g., substituted anilines, benzylamines, alkylamines)

    • Methanol (HPLC grade)

    • Triethylamine (Et3N), if using amine hydrochloride salts

  • Equipment:

    • Single-mode microwave synthesizer equipped with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator)

    • Magnetic stir bars

    • Analytical balance

    • Standard laboratory glassware

    • Filtration apparatus (Büchner funnel)

    • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a standard 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the dienamine intermediate (e.g., 0.53 g, 2.0 mmol, 1.0 equivalent).

  • Amine Addition: Add the selected primary amine (2.1 mmol, 1.05 equivalents) to the vessel.

    • Expert Insight: A slight excess of the amine ensures the complete consumption of the limiting dienamine reagent. If the amine is provided as a hydrochloride salt, add triethylamine (0.22 g, 2.2 mmol, 1.1 equivalents) to liberate the free base in situ.

  • Solvent Addition: Add methanol (6 mL) as the reaction solvent. Methanol is an excellent choice as it has a high dielectric constant, coupling efficiently with microwave irradiation, and is effective at solvating the reactants.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (Use temperature control, not power control, for reproducibility)

    • Hold Time: 15 minutes

    • Pressure: Set to a maximum of 250 psi

    • Stirring: High

    • Causality: Microwave heating dramatically accelerates the condensation and subsequent cyclization-aromatization cascade, enabling the reaction to complete in minutes rather than the hours required by conventional refluxing.[8]

  • Cooling & Work-up: After irradiation, allow the vessel to cool to room temperature (typically via a compressed air jet in the system).

  • Product Isolation: Upon cooling, the target pyrazolo[4,3-c]pyridine product often precipitates from the methanol. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected precipitate with cold methanol (3 x 5 mL) to remove any unreacted starting materials or soluble impurities. Dry the solid under vacuum.

    • Self-Validation: In most cases, this procedure yields the final compounds with high purity (>95% by LC-MS), often negating the need for further chromatographic purification.[8]

Library Expansion

This protocol is highly amenable to library synthesis. By using an array of diverse primary amines, a large number of analogs can be generated rapidly. The table below illustrates representative examples.

EntryAmine Substituent (R-NH2)Reaction Time (min)Yield (%)
1a2-Sulfamoylethylamine1572%[8]
1b4-Sulfamoylbenzylamine1588%[8]
1c2-Fluorobenzylamine1581%
1d4-Methoxybenzylamine1585%
1eCyclohexylamine1579%

Plausible Reaction Mechanism

The formation of the pyrazolo[4,3-c]pyridine core proceeds through a well-established cascade of reactions involving nucleophilic attack, intramolecular cyclization, and elimination.

G cluster_steps Reaction Cascade start Dienamine Intermediate + R-NH2 step1 1. Nucleophilic Attack start->step1 intermediate_A [Intermediate A] (Zwitterionic Adduct) step1->intermediate_A Amine attacks vinyl group step2 2. Intramolecular Cyclization intermediate_A->step2 intermediate_B [Intermediate B] (Cyclized Intermediate) step2->intermediate_B Pyridine ring formation step3 3. Elimination of Dimethylamine intermediate_B->step3 product Final Product (Pyrazolo[4,3-c]pyridine) step3->product Aromatization

Caption: Proposed reaction mechanism pathway.

  • Nucleophilic Attack: The primary amine (R-NH2) acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl group on the dienamine intermediate.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the pyrazole nitrogen attacks the ester carbonyl group, forming the six-membered pyridine ring.

  • Elimination & Aromatization: The final step involves the elimination of dimethylamine and subsequent tautomerization to yield the stable, aromatic pyrazolo[4,3-c]pyridine core.

Conclusion

The adoption of microwave-assisted synthesis represents a significant advancement in the generation of pyrazolo[4,3-c]pyridine libraries. The protocol outlined herein is robust, efficient, and scalable, offering a substantial reduction in reaction times from hours to minutes while providing high yields and product purity. This acceleration of the synthesis-purification-analysis cycle empowers medicinal chemists to explore a wider chemical space more rapidly, ultimately enhancing the probability of discovering novel therapeutic agents.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Microwave-Driven Chemical Reactions. (n.d.). RFHIC. Available at: [Link]

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. (2013). PubMed. Available at: [Link]

  • Pachipulusu, S., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. Available at: [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazolopyridine Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazolopyridines are a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents and functional materials. The methylation of the pyrazole ring within this fused system is a common synthetic step but is frequently plagued by a lack of regioselectivity. The two adjacent nitrogen atoms in the pyrazole ring (N1 and N2) often exhibit similar reactivity, leading to mixtures of N1- and N2-methylated regioisomers that can be challenging and costly to separate.[1][2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and overcome these regioselectivity challenges. We will explore the underlying principles governing the reaction and provide field-proven protocols and strategies to steer the methylation towards the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary structures of pyrazolopyridine and the main sites for methylation?

A: Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[3] There are several possible isomers depending on the fusion pattern, with the 1H-pyrazolo[3,4-b]pyridine scaffold being one of the most common. For an unsubstituted pyrazolopyridine, the pyrazole ring presents two nitrogen atoms, N1 and N2, which are the primary sites for electrophilic attack by a methylating agent. Although tautomerism between 1H- and 2H- forms is possible, calculations often show the 1H-tautomer to be significantly more stable.[3]

troubleshooting_workflow start Start: Poor Regioselectivity (e.g., 1:1 N1/N2 Mixture) check_sterics Is one nitrogen significantly less sterically hindered? start->check_sterics use_bulky_reagent Strategy 1: Enhance Steric Bias Use bulky α-halomethylsilane reagent, then desilylate. check_sterics->use_bulky_reagent Yes screen_conditions Strategy 2: Screen Reaction Conditions - Base: NaH, K2CO3, KHMDS - Solvent: DMF, DMSO, THF - Temperature: RT, 0°C, -78°C check_sterics->screen_conditions No / Unsure analyze Analyze Isomer Ratio (1H NMR, LC-MS) use_bulky_reagent->analyze check_directing_group Is there a potential coordinating/directing group on the scaffold? screen_conditions->check_directing_group screen_conditions->analyze use_directing_strategy Strategy 3: Leverage Directing Effects Chelation control with specific metal cations (e.g., MgBr2) may favor one isomer. check_directing_group->use_directing_strategy Yes check_directing_group->analyze No use_directing_strategy->analyze end Goal: Desired Isomer is Major Product analyze->end

Sources

Purification methods for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Ticket ID: #PYR-43C-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Executive Summary: The Challenge

The synthesis of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine presents a classic heterocyclic challenge: Regioselectivity .[1]

Whether synthesized via the cyclization of 3-acylpyridine N-oxide tosylhydrazones or direct methylation of the 1H-parent scaffold, the crude mixture invariably contains the desired N2-methyl isomer alongside the N1-methyl impurity. Due to the fused pyridine ring, these isomers exhibit high polarity and basicity, leading to peak tailing on standard silica and difficult resolution.

This guide provides a self-validating purification workflow, moving from crude separation to high-purity crystallization.

Diagnostic Workflow (Decision Tree)

Before selecting a method, characterize your crude profile. Use the following logic flow to determine the optimal purification route.

PurificationLogic Start Crude Reaction Mixture Analyze Analyze Isomer Ratio (1H NMR / HPLC) Start->Analyze Ratio Isomer Ratio (N2 : N1) Analyze->Ratio HighSel > 10:1 (High Selectivity) Ratio->HighSel LowSel < 5:1 (Mixed Isomers) Ratio->LowSel MethodA Method A: Recrystallization (Ethanol/Water) HighSel->MethodA MethodB Method B: Flash Chromatography (DCM/MeOH + TEA) LowSel->MethodB Check Check Purity (HPLC > 98%) MethodA->Check MethodB->Check Final Final Product: 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine Check->Final

Figure 1: Purification decision matrix based on crude regioselectivity.

Method A: Chromatographic Resolution (Flash Purification)

Context: This is the primary method when N1/N2 selectivity is low. The pyridine nitrogen causes interaction with silanols on silica gel, necessitating a basic modifier.

The Protocol
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Loading: Dissolve crude in minimal DCM. If solubility is poor, use a solid load (adsorb onto Celite or silica).

Step-by-Step Gradient:

Time (CV)% Mobile Phase BPurpose
0–20%Elute non-polar impurities (e.g., unreacted bromopyridines).
2–100% → 3%Critical Resolution Zone: N2 and N1 isomers often elute here.
10–153% → 10%Flush highly polar byproducts (N-oxides, salts).

Technical Insight: The N2-methyl isomer is typically less polar than the N1-methyl isomer in this scaffold due to the "lone pair" vectors. Expect the N2 isomer to elute first. The addition of TEA blocks acidic silanol sites, sharpening the peak shape and preventing the "streaking" common with pyridine-fused systems [1, 4].

Method B: Recrystallization (Scalability)

Context: Best for batches >5g where chromatography is costly, or as a polishing step after Flash.

The Protocol
  • Dissolution: Suspend the crude solid in Ethanol (EtOH) (approx. 5-10 mL per gram).

  • Heating: Heat to reflux (80°C) until fully dissolved. If particulates remain, hot filter.

  • Anti-solvent Addition: Slowly add Water dropwise to the hot solution until a persistent turbidity is observed (approx. 10-20% volume of water).

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 2 hours, then chill to 0–4°C.

  • Isolation: Filter the precipitate and wash with cold EtOH/Water (1:1).

Why this works: Pyrazolo[4,3-c]pyridines are moderately lipophilic but possess hydrogen-bond acceptors. The EtOH/Water system leverages the steep solubility curve of the N2-isomer while keeping the more polar N1-isomer (and inorganic salts) in the mother liquor [2].

Troubleshooting Guide (FAQ)

Q1: My compound is "oiling out" during recrystallization instead of forming a solid.

  • Cause: The solution is too concentrated, or the cooling was too rapid, trapping impurities that lower the melting point.

  • Fix: Re-dissolve the oil in the hot solvent. Add a "seed crystal" of pure material if available at 40°C. Alternatively, switch to a Toluene/Heptane system. Dissolve in minimal hot Toluene and add Heptane until cloudy.

Q2: I see a "ghost peak" or broad tailing in LC-MS.

  • Cause: Protonation of the pyridine nitrogen on the column stationary phase.

  • Fix: Ensure your LC-MS mobile phase contains 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH 8-9). Do not use TFA/Formic acid for purification checks, as the salt formation can distort retention times and peak shapes for this basic scaffold [1].

Q3: The 7-Bromo group is debrominating during workup.

  • Cause: Exposure to harsh reducing agents or palladium residues if coming from a coupling step.

  • Fix: Avoid using sodium borohydride or vigorous hydrogenation conditions near this intermediate. If Pd removal is required, use Thiol-functionalized silica scavengers rather than charcoal, which can sometimes catalyze dehalogenation [4].

Comparison of Purification Metrics

FeatureFlash Chromatography (Silica)Recrystallization (EtOH/H2O)Reverse Phase (C18)
Isomer Resolution High (with TEA modifier)Moderate (Enriches Major Isomer)Very High
Yield 85-95%60-75%80-90%
Scalability Low (<10g)High (>100g)Low (Prep-HPLC)
Cost High (Solvents/Silica)LowVery High
Best For Initial separation of N1/N2 mixPolishing >95% pure materialFinal drug substance purity

References

  • BenchChem. (2025).[1] Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Retrieved from

  • ChemicalBook. (2011). Synthesis and purification of 7-bromo-1H-pyrazolo[4,3-b]pyridine. Patent WO2011/146287.[2] Retrieved from

  • National Institutes of Health (NIH). (2023). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure.[1] Retrieved from

  • Royal Society of Chemistry (RSC). (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazolo[4,3-c]pyridine scaffold is a privileged heterocycle, appearing in a diverse array of biologically active molecules. Its rigid, planar structure and rich electronic properties make it an attractive core for the design of novel therapeutics and functional materials. Precise structural elucidation is paramount in the development of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone of characterization.

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine. In the absence of a directly published spectrum for this specific molecule, we will leverage a comparative approach, drawing upon experimental data from closely related analogues to predict and rationalize its ¹H NMR spectrum. This guide will equip researchers with the necessary framework to confidently identify and characterize this and similar pyrazolo[4,3-c]pyridine derivatives.

The Pyrazolo[4,3-c]pyridine Core: A Structural Overview

The pyrazolo[4,3-c]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring. The numbering of the atoms is crucial for the correct assignment of NMR signals.

Caption: Numbering of the pyrazolo[4,3-c]pyridine core.

Predicted ¹H NMR Spectrum of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Based on the analysis of related compounds, the following ¹H NMR spectral data are predicted for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine in a standard deuterated solvent like CDCl₃.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~8.0 - 8.2s-The proton on the pyrazole ring is typically a singlet and appears in the aromatic region. Its chemical shift is influenced by the electronic nature of the fused pyridine ring.
H-4~7.0 - 7.3d~5.0 - 6.0This proton is on the pyridine ring, adjacent to a nitrogen atom, and is expected to be a doublet due to coupling with H-6.
H-6~8.3 - 8.5d~5.0 - 6.0This proton is also on the pyridine ring and is deshielded by the adjacent nitrogen and the fused pyrazole ring. It will appear as a doublet coupled to H-4.
N-CH₃~4.0 - 4.2s-The methyl group attached to the pyrazole nitrogen is expected to be a singlet in this region.

Comparative Analysis with Isomeric and Substituted Analogues

To understand the basis for these predictions, a comparison with experimentally determined ¹H NMR data of related molecules is essential.

Table 1: ¹H NMR Data of Selected Pyrazolopyridine Derivatives

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)H-7 (ppm)N-CH₃ (ppm)Solvent
Predicted: 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine ~8.1 ~7.2 (d) ~8.4 (d) -~4.1 (s) CDCl₃
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine derivatives[1][2]-Varies---CDCl₃
5-Bromo-2-(oxan-2'-yl)-2H-pyrazolo[3,4-c]pyridine[3]7.99 (d)6.58 (d)-9.05 (t)-CDCl₃
7-Bromo-1H-pyrazolo[4,3-b]pyridine[4]8.32-8.40 (m)7.71 (d)---DMSO-d₆

Key Observations and Rationale:

  • Scaffold Isomerism: A comparison with 7-bromo-1H-pyrazolo[4,3-b]pyridine highlights the significant impact of the ring fusion on the chemical shifts.[4] The different arrangement of nitrogen atoms alters the electronic distribution throughout the bicyclic system, leading to distinct spectral patterns.

  • Substitution Effects: The presence of a bromine atom at the 7-position is expected to have a deshielding effect on the adjacent proton (H-6) due to its electronegativity and inductive effects. Data from various substituted pyrazolo[4,3-c]pyridines, such as the 7-iodo derivatives, support the general chemical shift ranges for protons on this scaffold.[1][2]

  • N-Methylation: The chemical shift of the N-methyl group is a key identifier. Its position around 4.0-4.2 ppm is characteristic for methyl groups attached to a nitrogen atom within a heteroaromatic system.

Experimental Protocol for ¹H NMR Characterization

To obtain high-quality ¹H NMR data for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard one-dimensional ¹H NMR.

  • Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: A range of approximately -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for Structural Confirmation:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Weigh Compound Weigh Compound Dissolve in CDCl3 with TMS Dissolve in CDCl3 with TMS Weigh Compound->Dissolve in CDCl3 with TMS Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3 with TMS->Transfer to NMR Tube Insert Sample into Spectrometer Insert Sample into Spectrometer Transfer to NMR Tube->Insert Sample into Spectrometer Acquire 1D 1H NMR Spectrum Acquire 1D 1H NMR Spectrum Insert Sample into Spectrometer->Acquire 1D 1H NMR Spectrum Fourier Transform Fourier Transform Acquire 1D 1H NMR Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration to TMS Calibration to TMS Phase Correction->Calibration to TMS Integration Integration Calibration to TMS->Integration Spectral Analysis Spectral Analysis Integration->Spectral Analysis Structural Confirmation Structural Confirmation Spectral Analysis->Structural Confirmation

Caption: A streamlined workflow for the ¹H NMR characterization of novel compounds.

Advanced NMR Techniques for Unambiguous Assignment

For a complete and unambiguous assignment of all proton signals, especially in more complex derivatives, advanced 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of coupled spin systems, such as the H-4 and H-6 protons in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For instance, correlations from the N-CH₃ protons to C-3 and C-3a would confirm the 2-methyl substitution.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can be crucial for confirming the regiochemistry of substitution.

Conclusion

The ¹H NMR characterization of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine, while not directly reported in the literature, can be confidently predicted through a rigorous comparative analysis of its structural analogues. The expected spectrum will feature distinct signals for the pyrazole and pyridine ring protons, along with a characteristic singlet for the N-methyl group. By following the detailed experimental protocols and employing advanced 2D NMR techniques when necessary, researchers can achieve unambiguous structural elucidation of this and other novel pyrazolo[4,3-c]pyridine derivatives, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Žukauskaitė, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6833. Available at: [Link][1][2]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link][3]

  • Takeda Pharmaceutical Company Limited. (2011). WO2011/146287 A1. Available at: [4]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the structural elucidation of novel heterocyclic compounds is a cornerstone of medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is a privileged structure, appearing in a variety of biologically active molecules. The introduction of a bromine atom and a methyl group, as in 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine, significantly influences its physicochemical properties and, consequently, its fragmentation behavior in mass spectrometry. Understanding these fragmentation patterns is critical for compound identification, metabolite profiling, and quality control in drug development pipelines.

This guide provides a comprehensive, in-depth analysis of the predicted mass spectrometry fragmentation patterns of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. To provide a clear comparative framework, we will contrast its fragmentation with that of its non-brominated analog, 2-methyl-2H-pyrazolo[4,3-c]pyridine. This comparative approach will highlight the diagnostic value of specific fragments and fragmentation pathways, offering a robust methodology for the structural confirmation of this class of compounds.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure.

The molecular ion of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine is expected to be readily observed due to the aromatic nature of the pyrazolopyridine core. A key diagnostic feature will be the isotopic signature of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments, with the M+2 peak having nearly the same intensity as the M peak.

The primary fragmentation pathways are predicted to involve the cleavage of the weakest bonds and the formation of stable ions and neutral losses.

Key Predicted EI Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway for brominated aromatic compounds.[1] This would result in a prominent ion at m/z 132.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is another expected fragmentation, leading to an ion at m/z 196/198.

  • Ring Fragmentation: The fused heterocyclic system can undergo complex ring cleavages, often involving the loss of small neutral molecules like HCN.

Predicted EI-MS Data for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine
m/z (Proposed)Ion FormulaProposed Structure/FormationPredicted Relative Intensity
211/213[C₇H₆N₃⁷⁹Br]⁺˙ / [C₇H₆N₃⁸¹Br]⁺˙Molecular Ion (M⁺˙)Moderate
196/198[C₆H₃N₃⁷⁹Br]⁺ / [C₆H₃N₃⁸¹Br]⁺[M - CH₃]⁺Moderate
132[C₇H₆N₃]⁺[M - Br]⁺High
105[C₆H₅N₂]⁺[M - Br - HCN]⁺Moderate
78[C₅H₄N]⁺Pyridine fragmentLow

Predicted EI-MS Fragmentation Pathway of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

G M [C₇H₆N₃Br]⁺˙ m/z 211/213 F1 [C₆H₃N₃Br]⁺ m/z 196/198 M->F1 - •CH₃ F2 [C₇H₆N₃]⁺ m/z 132 M->F2 - •Br F3 [C₆H₅N₂]⁺ m/z 105 F2->F3 - HCN

Caption: Predicted EI fragmentation of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Comparative Analysis: EI Fragmentation of 2-methyl-2H-pyrazolo[4,3-c]pyridine

To understand the influence of the bromine substituent, we will now consider the predicted EI fragmentation of the parent compound, 2-methyl-2H-pyrazolo[4,3-c]pyridine.

Without the bromine atom, the molecular ion will be a single peak at m/z 133. The fragmentation will be dominated by the loss of the methyl group and subsequent ring fragmentation.

Predicted EI-MS Data for 2-methyl-2H-pyrazolo[4,3-c]pyridine
m/z (Proposed)Ion FormulaProposed Structure/FormationPredicted Relative Intensity
133[C₇H₇N₃]⁺˙Molecular Ion (M⁺˙)High
118[C₆H₄N₃]⁺[M - CH₃]⁺Moderate
106[C₆H₆N₂]⁺˙[M - HCN]⁺˙Moderate
79[C₅H₅N]⁺˙Pyridine radical ionLow

Predicted EI-MS Fragmentation Pathway of 2-methyl-2H-pyrazolo[4,3-c]pyridine

G M [C₇H₇N₃]⁺˙ m/z 133 F1 [C₆H₄N₃]⁺ m/z 118 M->F1 - •CH₃ F2 [C₆H₆N₂]⁺˙ m/z 106 M->F2 - HCN F3 [C₅H₅N]⁺˙ m/z 79 F2->F3 - HCN

Caption: Predicted EI fragmentation of 2-methyl-2H-pyrazolo[4,3-c]pyridine.

Predicted Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS) by subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID).

For 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine, protonation is expected to occur on one of the nitrogen atoms of the pyridine or pyrazole ring. The subsequent fragmentation will depend on the site of protonation and the relative stabilities of the resulting fragments.

Key Predicted ESI-MS/MS Fragmentation Pathways for [C₇H₇N₃Br+H]⁺:

  • Loss of CH₃CN: A common fragmentation for N-methylated heterocycles can involve rearrangement and loss of acetonitrile.

  • Loss of HBr: While less common than radical loss in EI, neutral loss of HBr can occur in CID.

  • Ring Cleavage: Similar to EI, the heterocyclic core can undergo fragmentation, although the pathways may differ due to the even-electron nature of the precursor ion.

Predicted ESI-MS/MS Data for 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine
Precursor m/zProduct m/zNeutral LossProposed Loss
212/214171/17341CH₃CN
212/21413280/82H⁷⁹Br / H⁸¹Br
212/214105107/109C₂H₂NBr

Predicted ESI-MS/MS Fragmentation of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine

G M [C₇H₇N₃Br+H]⁺ m/z 212/214 F1 [C₅H₄N₂Br+H]⁺ m/z 171/173 M->F1 - CH₃CN F2 [C₇H₇N₃]⁺ m/z 132 M->F2 - HBr

Caption: Predicted ESI-MS/MS of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Comparative ESI-MS/MS Fragmentation of 2-methyl-2H-pyrazolo[4,3-c]pyridine

The non-brominated analog will have a precursor ion at m/z 134. Its fragmentation will be simpler, primarily involving losses related to the N-methyl group and the heterocyclic core.

Precursor m/zProduct m/zNeutral LossProposed Loss
1349341CH₃CN
13410727HCN

Predicted ESI-MS/MS Fragmentation of 2-methyl-2H-pyrazolo[4,3-c]pyridine

G M [C₇H₈N₃]⁺ m/z 134 F1 [C₅H₅N₂]⁺ m/z 93 M->F1 - CH₃CN F2 [C₆H₇N₂]⁺ m/z 107 M->F2 - HCN

Caption: Predicted ESI-MS/MS of 2-methyl-2H-pyrazolo[4,3-c]pyridine.

Experimental Protocols

To ensure the generation of high-quality, reproducible mass spectra, the following experimental protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Dissolve the purified compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation and Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-300

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation and Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Ion Trap.

    • MS1 Scan Range: m/z 100-300 to identify the precursor ion.

    • MS/MS: Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an appropriate collision gas (e.g., argon or nitrogen). Optimize collision energy to achieve a good balance of precursor ion depletion and fragment ion formation.

  • Data Analysis:

    • Identify the product ions and calculate the corresponding neutral losses.

    • Propose fragmentation pathways consistent with the observed product ions.

Conclusion

The mass spectrometric fragmentation of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine provides a rich source of structural information. Under Electron Ionization, the characteristic isotopic pattern of bromine and the facile loss of the bromine radical are key diagnostic features that differentiate it from its non-brominated counterpart. Electrospray ionization followed by tandem mass spectrometry offers complementary information, with fragmentation pathways dominated by losses related to the N-methyl group and the heterocyclic core. By comparing the fragmentation patterns of the brominated compound with its non-brominated analog, researchers can confidently identify these and related structures, a critical capability in the rigorous process of drug discovery and development.

References

Sources

Crystal Structure Analysis of 7-Bromo-Substituted Fused Heterocycles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 7-bromo-substituted fused heterocycles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Strategic Value of the 7-Bromo Motif

In the landscape of fused heterocyclic drug design—spanning indoles, quinolines, and pyrazolo-triazines—the 7-position often represents a critical vector for modulating metabolic stability and target affinity. This guide analyzes the structural and crystallographic distinctiveness of 7-bromo-substituted heterocycles compared to their chloro-, iodo-, and unsubstituted analogs.

While chlorine is often favored for its size/lipophilicity balance, bromine offers two distinct, superior advantages in structural biology and medicinal chemistry:[1]

  • Anomalous Scattering: Bromine (

    
    ) provides a strong anomalous signal for ab initio phasing in X-ray crystallography, unlike chlorine (
    
    
    
    ) or fluorine (
    
    
    ).
  • Sigma-Hole Tuning: The 7-bromo substituent exhibits a pronounced positive electrostatic potential cap (sigma-hole), facilitating strong, directional halogen bonds (X-bonds) that can lock protein-ligand conformations more effectively than chloro-analogs.

Comparative Analysis: 7-Bromo vs. Alternatives

Performance Metric 1: Crystal Packing and Supramolecular Assembly

The introduction of a bromine atom at the 7-position of fused systems (e.g., 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines) drastically alters the supramolecular landscape compared to 7-H or 7-Cl variants.

Feature7-H (Unsubstituted)7-Cl (Chloro)7-Br (Bromo)7-I (Iodo)
Packing Motif Dominated by weak

stacking and H-bonds.
Isostructural to Br, but weaker directional interactions.Forms robust Halogen Bonds (C-Br

N/O)
; often creates 1D supramolecular chains.
Strongest X-bonds, but large VdW radius (1.98 Å) often disrupts isostructurality.
Interaction Energy Low (< 2 kcal/mol for stacking).Moderate (approx. 2-3 kcal/mol).High (3-5 kcal/mol) ; Sigma-hole driven.Very High (>5 kcal/mol); prone to insolubility.
Space Group Often lower symmetry due to lack of directional anchors.Frequently

or

.
Frequently

; stabilizes solvates (e.g., DMSO).
Variable; packing often governed by steric bulk.

Key Insight: In 7-bromo-pyrazolo[5,1-c][1,2,4]triazines, the bromine atom acts as a specific anchor, coordinating with nitrogen atoms of adjacent molecules (N


Br distance 

3.01–3.42 Å), a feature often absent or disordered in 7-H analogs [1].
Performance Metric 2: Crystallographic Phasing Power

For researchers using these compounds as crystallographic probes (e.g., in fragment-based drug discovery), the choice of halogen is critical for structure solution.

MetricChlorine (

)
Bromine (

)
Iodine (

)

(at Cu K

)
0.70

1.22

6.7

(Absorption issues)
Phasing Utility Negligible for SAD/MAD phasing.Ideal for SAD (Single Anomalous Dispersion). Excellent signal, but high absorption requires absorption correction.
Use Case SAR optimization only.Structural elucidation & SAR. Heavy atom derivatization.
Performance Metric 3: Pharmacological Profile

The 7-bromo substitution is not merely a structural handle but a metabolic modulator.

  • Metabolic Blocking: The C7 position in indoles and quinolines is a common site for CYP450-mediated hydroxylation. Bromine substitution effectively blocks this metabolic "hot spot," extending half-life (

    
    ).
    
  • Lipophilicity: Bromine increases

    
     more than chlorine, enhancing membrane permeability, provided the molecular weight remains within Lipinski limits.
    

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine

Adapted from biological evaluation and structural studies [1].

Reagents: 3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one, POBr


 (Phosphorus oxybromide), Toluene.
Workflow: 
  • Activation: Dissolve the 4-oxo precursor in anhydrous toluene.

  • Bromination: Add 1.5 equivalents of POBr

    
    . Reflux at 110°C for 4 hours under N
    
    
    
    atmosphere.
    • Note: Monitor by TLC (Hexane:EtOAc 3:1). The 7-bromo product is less polar than the starting material.

  • Quench: Cool to 0°C and quench slowly with saturated NaHCO

    
    .
    
  • Extraction: Extract with EtOAc (

    
     mL). Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

Protocol B: "Dual-Solvent" Crystallization for X-Ray Analysis

Standard evaporation often yields amorphous powder for these heterocycles. A dual-solvent system utilizing a "volatility gap" is required to grow diffraction-quality single crystals.

System: Ethyl Acetate (Volatile, Good Solvent) / DMSO (Non-volatile, Poor/Co-Solvent).

  • Dissolution: Dissolve 20 mg of the 7-bromo compound in 2 mL of warm Ethyl Acetate.

  • Introduction of Co-solvent: Add 0.2 mL of DMSO (10:1 v/v ratio).

    • Why DMSO? DMSO acts as a strong acceptor for the bromine sigma-hole, stabilizing the nucleation seeds [1].

  • Slow Evaporation: Place the vial in a vibration-free environment at 20°C. Cover with Parafilm and poke 3 small holes.

  • Harvesting: Colorless block crystals typically appear within 3–5 days.

    • Validation: Check crystal quality under a polarizing microscope. Sharp extinction indicates singularity.

Visualized Workflows

Diagram 1: Crystallography & Phasing Pipeline

This workflow illustrates the decision logic for utilizing the 7-bromo substituent for ab initio structure determination.

G Start 7-Bromo Heterocycle Synthesis Cryst Crystallization (EtOAc/DMSO 10:1) Start->Cryst Diffraction X-Ray Diffraction (Mo or Cu Source) Cryst->Diffraction Check Anomalous Signal Detected? Diffraction->Check SAD SAD Phasing (Locate Br Substructure) Check->SAD Yes (Br present) MR Molecular Replacement (Standard) Check->MR No (Signal weak) Model Model Building & Refinement SAD->Model MR->Model Result Final Structure (R-factor < 5%) Model->Result

Caption: Logic flow for exploiting the anomalous scattering of 7-bromo substituents for structure solution.

Diagram 2: Halogen Bonding Interaction Network

Visualizing the "Sigma-Hole" mechanism that drives the unique packing of 7-bromo derivatives compared to 7-chloro.

G Br_Atom Bromine Atom (C-7) [Donor] Sigma Sigma Hole (+) (Electrostatic Cap) Br_Atom->Sigma Polarization Belt Electron Rich Belt (-) (Orthogonal) Br_Atom->Belt Repulsion Target Acceptor (N/O) (Adjacent Molecule) Sigma->Target Halogen Bond (170°-180° Angle) Packing 1D Supramolecular Chain Formation Target->Packing Stabilizes

Caption: Mechanism of Sigma-hole driven assembly. The directional C-Br...N interaction creates stable 1D chains.

Quantitative Data Summary

Table 1: Crystallographic Parameters of 7-Bromo vs. 7-H Pyrazolo-triazines [1]

Parameter7-H Derivative7-Br DerivativeImpact of Bromination
Crystal System MonoclinicMonoclinicPreserved
Space Group


Isostructural framework
Unit Cell Vol (

)
~1150 Å

~1280 Å

Expansion due to Br radius
Density (

)
1.25 g/cm

1.58 g/cm

+26% Increase (Better diffraction)
Shortest Contact N

H (Hydrogen Bond)
N

Br (Halogen Bond)
Switch from H-bond to X-bond dominance
Contact Distance 2.10 Å (H

N)
3.01 Å (Br

N)
8% reduction vs VdW sum (Strong interaction)

References

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines. Source: National Institutes of Health (PMC) / Russian Chemical Bulletin. URL:[Link]

  • The anomalous halogen bonding interactions between chlorine and bromine with water in clathrate hydrates. Source: Royal Society of Chemistry (Faraday Discussions). URL:[Link]

  • Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. Source: Indian Academy of Sciences. URL:[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray. Source: MDPI (Molecules). URL:[Link]

Sources

Reactivity comparison of 7-bromo vs 7-chloro pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CDK inhibitors) due to its ability to mimic the purine core of ATP. However, the electronic disparity between the fused pyrazole and pyridine rings creates distinct reactivity zones that trap unwary chemists.

This guide provides a technical comparison of 7-bromo versus 7-chloro derivatives, focusing on the causality behind their reactivity profiles and providing actionable protocols for their functionalization.[1]

Part 1: Executive Summary & Strategic Choice

The choice between 7-bromo and 7-chloro substitution is not merely about leaving group ability; it dictates the synthetic strategy (catalytic vs. nucleophilic) and orthogonality .[1]

Feature7-Bromo-pyrazolo[4,3-c]pyridine 7-Chloro-pyrazolo[4,3-c]pyridine
Primary Reactivity Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)Lithiation / Metalation (Directed)
SNAr Reactivity Inert (Deactivated position)Inert (Deactivated position)
Oxidative Addition Fast (

vs Cl)
Slow (Requires bulky, electron-rich ligands)
Lithium-Halogen Exchange Rapid (-78 °C), highly selectiveSlower, requires higher temp or stronger bases
Strategic Use "Early-Stage" Diversification : Best for installing aryl/heteroaryl groups via mild catalysis.[1][2]"Late-Stage" or Orthogonal : Use when C4 position requires SNAr first; Cl survives C4-manipulation.[1]

Part 2: Electronic Structure & Reactivity Zones

To understand why the 7-position behaves differently than the 4-position, we must look at the electron density map of the scaffold.

Structural Analysis (Graphviz)

ReactivityMap Scaffold Pyrazolo[4,3-c]pyridine Core N5 N5 (Pyridine Nitrogen) Electron Sink Scaffold->N5 Inductive Pull C4 C4 Position (Alpha to N5) Electron Deficient High SNAr Reactivity N5->C4 Activates C7 C7 Position (Beta to N5) Electron Neutral NO SNAr Reactivity N5->C7 Weak Influence SNAr Strategy SNAr Strategy C4->SNAr Strategy Cl is sufficient Coupling Strategy Coupling Strategy C7->Coupling Strategy Must use Pd-Catalysis (Br >> Cl)

Figure 1: Reactivity map of the pyrazolo[4,3-c]pyridine scaffold. Note that C7 is "beta" to the pyridine nitrogen (N5), making it electronically similar to the 3-position of pyridine—electron-rich enough to resist nucleophilic attack (SNAr) but requiring activation for coupling.

Part 3: Detailed Reactivity Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary method for functionalizing the C7 position.[1]

  • 7-Bromo: The C-Br bond is sufficiently weak (~68 kcal/mol) to undergo facile oxidative addition with standard Pd(0) species (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). It is the standard building block for library generation.

  • 7-Chloro: The C-Cl bond is stronger (~81 kcal/mol).[1] Because C7 is not electron-deficient (unlike C4), the C-Cl bond is unactivated . Standard catalysts will fail, resulting in recovered starting material. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) to force oxidative addition.

Nucleophilic Aromatic Substitution (SNAr)
  • Both 7-Br and 7-Cl: Fail.

  • Reasoning: SNAr requires a stable Meisenheimer complex, usually stabilized by an ortho- or para-nitrogen. C7 is meta to the bridgehead nitrogen and beta to the pyridine nitrogen. There is no resonance stabilization for the incoming nucleophile.

  • Contrast: The 4-chloro derivative undergoes SNAr readily because C4 is adjacent (alpha) to the pyridine nitrogen (N5).

Orthogonal Functionalization Strategy

Drug discovery often requires substituents at both C4 and C7.

  • Workflow: Start with 7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine .

    • Step 1 (SNAr at C4): React with an amine/alcohol. The 4-Cl is displaced; the 7-Br remains intact (chemoselective).[1]

    • Step 2 (Suzuki at C7): React with an aryl boronic acid. The 7-Br is coupled.[1][3][4][5]

  • If you used 7-chloro: You would struggle to differentiate C4-Cl and C7-Cl reactivity cleanly without highly specific conditions.[1]

Part 4: Experimental Protocols

Protocol A: Suzuki Coupling of 7-Bromo-pyrazolo[4,3-c]pyridine (Standard)

Use this for routine library synthesis.[1]

Reagents:

  • Substrate: 7-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[6]·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a microwave vial with the 7-bromo substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (x3).

  • Add degassed dioxane and aqueous K2CO3.

  • Heat to 90 °C for 2–4 hours (or 110 °C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Expected Yield: 75–95%.

Protocol B: Suzuki Coupling of 7-Chloro-pyrazolo[4,3-c]pyridine (Challenging)

Use this only if the 7-bromo starting material is unavailable or if the 7-Cl was carried through a multi-step sequence.[1]

Reagents:

  • Substrate: 7-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (5–10 mol%) – Critical for activating unreactive C-Cl.[1]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Strict exclusion of oxygen is required. Use a glovebox or rigorous Schlenk technique.

  • Combine substrate, boronic acid, XPhos Pd G3, and solid K3PO4.

  • Add degassed solvent.

  • Heat to 100–110 °C for 12–18 hours.

  • Note: Conversion may stall. If so, add fresh catalyst (2 mol%) and reheat.

  • Expected Yield: 40–70%.

Part 5: Decision Logic (Visualization)

DecisionTree Start Target: C7 Functionalization Check Is C4 substituted? Start->Check No No Check->No No (C4 is H or Cl) Yes Yes Check->Yes Yes (C4 is already functionalized) Choice1 Choice1 No->Choice1 Need C4 functionalization later? Br Br Yes->Br Use 7-Bromo Ortho Use 7-Bromo-4-Chloro core. 1. SNAr at C4 (Cl reacts) 2. Suzuki at C7 (Br reacts) Choice1->Ortho Yes Single Single Choice1->Single No, only C7 needed Single->Br Use 7-Bromo (Cheaper catalyst, higher yield) Result1 Result1 Br->Result1 Standard Pd(dppf)Cl2 Yield: >85% Force Only 7-Chloro available? Advanced High Temp (110°C) Yield: ~50-60% Force->Advanced Must use XPhos/Buchwald Ligands

Figure 2: Decision matrix for selecting the halogen substituent. 7-Bromo is universally preferred for C7 coupling due to the electronic deactivation of the position.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances Context: Describes the "vectorial" functionalization strategy, distinguishing between C4 (SNAr/displacement) and C5/C7 (Metalation/Coupling) in isomeric scaffolds.

  • Reactivity of 7-chloro-1H-pyrazolo[4,3-c]pyridine (PubChem). Source: National Institutes of Health (NIH) Context:[1] Provides physical property data and structural identifiers confirming the beta-pyridine positioning of the 7-chloro substituent.

  • Suzuki Coupling of Pyridyl Chlorides vs. Bromides. Source: BenchChem / General Literature Context: Establishes the general reactivity trend (Br >> Cl) for pyridine rings where the halogen is not activated by an ortho/para nitrogen, necessitating advanced ligands for chlorides.

  • Regioselective Bromination and Cross-Coupling of Indazoles. Source: ResearchGate Context: Analogous chemistry in the indazole (benzo-fused) system, demonstrating the necessity of Br for efficient C7 coupling compared to Cl.

Sources

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